molecular formula C11H13NO2S B12549654 L-Proline, 4-(phenylthio)-, trans- CAS No. 144582-43-4

L-Proline, 4-(phenylthio)-, trans-

Cat. No.: B12549654
CAS No.: 144582-43-4
M. Wt: 223.29 g/mol
InChI Key: PCIUUPKYZVILEM-ZJUUUORDSA-N
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Description

L-Proline, 4-(phenylthio)-, trans-: is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and structure This compound is characterized by the presence of a phenylthio group attached to the fourth carbon of the proline ring in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, 4-(phenylthio)-, trans- typically involves the introduction of the phenylthio group to the proline molecule. One common method is the nucleophilic substitution reaction where L-proline is reacted with a phenylthio compound under basic conditions. The reaction may involve the use of a strong base such as sodium hydride (NaH) to deprotonate the proline, followed by the addition of a phenylthio halide.

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation processes. Advances in metabolic engineering have enabled the construction of microbial cell factories that can produce derivatives of L-proline, including L-Proline, 4-(phenylthio)-, trans-. These processes often involve the optimization of metabolic pathways to enhance the yield and efficiency of production .

Chemical Reactions Analysis

Types of Reactions: L-Proline, 4-(phenylthio)-, trans- can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylthio group, reverting to L-proline.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and phenylthio halides.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: L-proline.

    Substitution: Various substituted proline derivatives depending on the substituent introduced.

Scientific Research Applications

L-Proline, 4-(phenylthio)-, trans- has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Proline, 4-(phenylthio)-, trans- involves its interaction with various molecular targets and pathways. The phenylthio group can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. This can lead to changes in cellular processes such as protein synthesis, signal transduction, and metabolic pathways .

Comparison with Similar Compounds

    L-Proline: The parent compound, which lacks the phenylthio group.

    Trans-4-hydroxy-L-proline: Another derivative of L-proline with a hydroxyl group at the fourth carbon.

    L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid structurally similar to proline.

Uniqueness: L-Proline, 4-(phenylthio)-, trans- is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, binding affinity, and reactivity, making it valuable for various applications .

Properties

CAS No.

144582-43-4

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

(2S,4R)-4-phenylsulfanylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H13NO2S/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1

InChI Key

PCIUUPKYZVILEM-ZJUUUORDSA-N

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)SC2=CC=CC=C2

Canonical SMILES

C1C(CNC1C(=O)O)SC2=CC=CC=C2

Origin of Product

United States

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